Hydrophilicity Advantage: XLogP3 Comparison of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol vs. 2,3-Dihydro Analog
The 2-hydroxy/2-oxo tautomeric form of 1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits significantly lower lipophilicity than its reduced 2,3-dihydro counterpart. The computed XLogP3-AA for 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is 0.1 [1], whereas the reduced analog 1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a measured LogD (pH 7.4) of 0.49 and LogP of 0.49 [2]. This ~5-fold difference in predicted partition coefficient directly impacts aqueous solubility and chromatographic behavior, with the oxo-form being substantially more compatible with polar reaction media and reverse-phase HPLC purification protocols.
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: LogP = 0.49, LogD(pH 7.4) = 0.49 |
| Quantified Difference | ΔLogP ≈ 0.39 (approximately 2.5-fold lower lipophilicity; ~5-fold difference in partition coefficient on arithmetic scale) |
| Conditions | Computed (XLogP3 algorithm) vs. measured LogD/LogP values; pH 7.4 for LogD determination |
Why This Matters
For synthetic chemists requiring aqueous-compatible building blocks or analytical chemists optimizing reverse-phase separations, the lower LogP scaffold offers distinct handling and purification advantages relative to more lipophilic pyrido-oxazine alternatives.
- [1] PubChem. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (CID 15925988): XLogP3-AA = 0.1. View Source
- [2] ChemBase. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine: LogP 0.49361283, LogD(pH 7.4) 0.49359363. View Source
